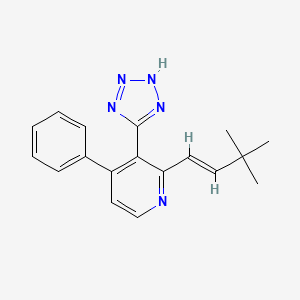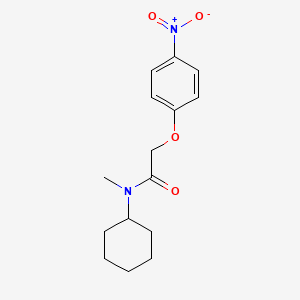
2-(3,3-dimethyl-1-buten-1-yl)-4-phenyl-3-(2H-tetrazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tetrazole and pyridine derivatives, such as 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, involves Chan–Evans–Lam coupling conditions, demonstrating the complex chemical strategies employed to assemble these molecules. The structural confirmation is achieved through a combination of 1H, 13C-NMR, IR, UV-Vis spectroscopy, high-resolution mass spectrometry, and TLC, highlighting the comprehensive analytical approach required for these compounds (Ershov et al., 2023).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using X-ray diffraction analysis, complemented by theoretical DFT B3LYP quantum chemistry calculations. This dual approach allows for a detailed understanding of the molecule's geometry, electronic structure, and the potential for intermolecular interactions, which are crucial for predicting reactivity and properties (Ershov et al., 2023).
Chemical Reactions and Properties
Tetrazole and pyridine derivatives engage in various chemical reactions, including cycloaddition methods to synthesize functionalized compounds. For example, pyridine-substituted triorganostannyltetrazoles demonstrate the versatility and reactivity of these frameworks, which are influenced by their unique molecular structures. The reactivity patterns observed underscore the significance of the molecular framework in dictating the chemical behavior of these compounds (Bhandari et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of tetrazole and pyridine derivatives are directly related to their molecular structure. X-ray crystallography provides insight into the crystal packing, hydrogen bonding, and molecular conformation, which are pivotal in understanding the material's properties and potential applications (Ganapathy et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the molecular structure of tetrazole and pyridine derivatives. Studies involving functionalized (triorganostannyl)tetrazoles highlight the importance of the substituents and their positions on the core structure, affecting the overall chemical behavior and reactivity of these compounds (Bhandari et al., 2000).
Aplicaciones Científicas De Investigación
Metal-Organic Frameworks for Dye Adsorption
A study described the synthesis of a new anionic metal-organic framework (MOF) utilizing a tetratopic acid ligand with double Lewis pyridine sites for the selective removal of organic cationic dyes. This MOF demonstrated high adsorption capacities for methylene blue and crystal violet, suggesting applications in environmental remediation and water treatment (Yang et al., 2019).
Ligand Design for Metal Complexes
Research on CuI complexes with N,N',S,S' scorpionate ligands indicated their potential in forming dinuclear structures, with applications possibly extending to catalysis and molecular electronics. The study provides insights into the role of pyridine ligands in modulating the electronic properties and aggregation behavior of metal complexes (Gennari et al., 2008).
Photophysical Properties of Complexes
Another area of research involved palladium complexes with pyrazol-1-ylmethylpyridine ligands, focusing on the synthesis, molecular structures, and activation of small molecules. These complexes could have implications in catalysis, particularly in processes involving small molecule activation and polymerization (Ojwach et al., 2009).
Synthesis of Novel Compounds
Research also extends to the synthesis of novel compounds, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, through specific coupling conditions. This highlights the synthetic versatility of pyridine and tetrazole derivatives, potentially leading to new materials or pharmaceuticals (Ershov et al., 2023).
Propiedades
IUPAC Name |
2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-18(2,3)11-9-15-16(17-20-22-23-21-17)14(10-12-19-15)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21,22,23)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLPUTWKZMUDLK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC1=NC=CC(=C1C2=NNN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/C1=NC=CC(=C1C2=NNN=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-3,3-dimethylbut-1-enyl]-4-phenyl-3-(2H-tetrazol-5-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)
![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)


![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)
![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)
![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)
![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

